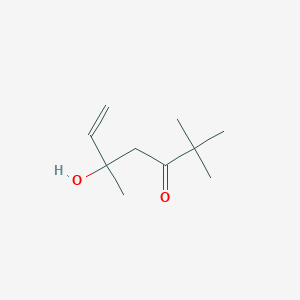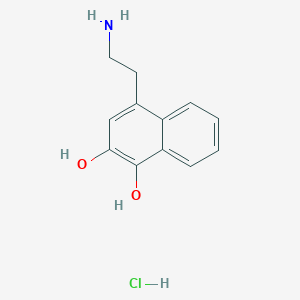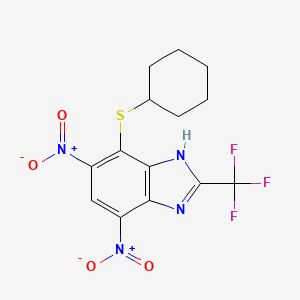![molecular formula C16H16N2O2 B14599268 (4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone CAS No. 61088-28-6](/img/structure/B14599268.png)
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone is a complex organic compound that features a unique fusion of indole and piperidine moieties. Indole derivatives are known for their diverse biological activities, while piperidine derivatives are significant in pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the indole moiety can be synthesized through Fischer indole synthesis, while the piperidine ring can be introduced via reductive amination .
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole or piperidine rings .
Applications De Recherche Scientifique
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can influence cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also feature the indole moiety.
Piperidine Derivatives: Compounds such as piperine and piperidine itself.
Uniqueness
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone is unique due to its fused ring structure, combining the properties of both indole and piperidine derivatives. This fusion can result in enhanced biological activity and specificity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
61088-28-6 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4H-furo[3,2-b]indol-2-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-8-4-1-5-9-18)14-10-13-15(20-14)11-6-2-3-7-12(11)17-13/h2-3,6-7,10,17H,1,4-5,8-9H2 |
Clé InChI |
VTLYMYXQNOHFND-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC3=C(O2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
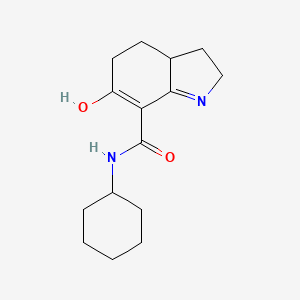
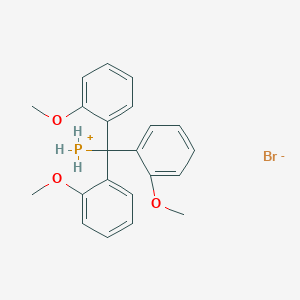


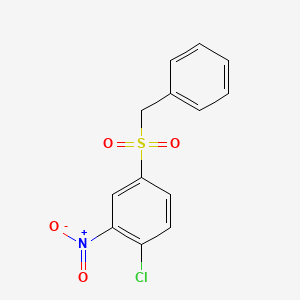
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)


![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
